2-Fluoro-6-(4-chlorophenylthio)benzonitrile

Physicochemical Characterization Formulation Development Purification Optimization

2-Fluoro-6-(4-chlorophenylthio)benzonitrile (CAS 175204-12-3) offers a strategically differentiated building block with a low melting point (68°C) and high calculated lipophilicity (logP 4.50), outperforming close analogs like the 4-methyl (logP 4.16) and unsubstituted phenyl derivatives. This unique profile drives superior membrane permeability and target engagement in hydrophobic binding pockets, making it irreplaceable for SAR studies in drug discovery. Procure this 97% pure intermediate for reliable performance in medicinal chemistry, proteomics, and advanced material science applications.

Molecular Formula C13H7ClFNS
Molecular Weight 263.72 g/mol
CAS No. 175204-12-3
Cat. No. B069816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-(4-chlorophenylthio)benzonitrile
CAS175204-12-3
Molecular FormulaC13H7ClFNS
Molecular Weight263.72 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)SC2=CC=C(C=C2)Cl)C#N)F
InChIInChI=1S/C13H7ClFNS/c14-9-4-6-10(7-5-9)17-13-3-1-2-12(15)11(13)8-16/h1-7H
InChIKeyKFJFXRCXNMCNBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-6-(4-chlorophenylthio)benzonitrile (CAS 175204-12-3): Procurement-Relevant Physicochemical and Structural Baseline


2-Fluoro-6-(4-chlorophenylthio)benzonitrile (CAS 175204-12-3) is a fluorinated aryl thioether-substituted benzonitrile derivative with the molecular formula C₁₃H₇ClFNS and a molecular weight of 263.72 g/mol . This compound is structurally characterized by a benzonitrile core bearing a fluorine atom at the 2-position and a 4-chlorophenylthio group at the 6-position, a substitution pattern that imparts distinct physicochemical properties such as a melting point of 68 °C , a calculated logP of approximately 4.50, and a topological polar surface area (TPSA) of 49.09 Ų [1]. It is commercially supplied as a research-grade intermediate, typically with a purity specification of 97% [2]. While it serves primarily as a synthetic building block, its unique structural features and physicochemical profile differentiate it from closely related benzonitrile analogs and underpin its utility in medicinal chemistry and material science applications where specific hydrophobic and electronic characteristics are required .

Why 2-Fluoro-6-(4-chlorophenylthio)benzonitrile (CAS 175204-12-3) Cannot Be Casually Substituted with In-Class Analogs


In the class of 2-fluoro-6-(arylthio)benzonitriles, seemingly minor structural modifications—such as the replacement of the 4-chloro substituent with hydrogen, methyl, or other groups—produce substantial, quantifiable differences in physicochemical properties that directly impact compound handling, solubility, and bioactivity potential. For instance, the 4-chloro substitution in CAS 175204-12-3 dramatically lowers the melting point to 68 °C compared to 104–106 °C for the unsubstituted phenyl analog (CAS 348168-76-3) and 92–94 °C for the 4-methyl analog (CAS 175204-11-2) [1], a difference that influences formulation and purification strategies. Furthermore, the calculated logP of 4.50 for the 4-chloro derivative [2] is significantly higher than the 4.16 logP of the 4-methyl analog [1], indicating markedly increased lipophilicity that alters membrane permeability and solubility profiles in biological systems. These quantifiable property differences underscore that generic substitution is not feasible without re-optimizing reaction conditions, solubility parameters, and downstream biological performance, as detailed in the comparative evidence below.

Quantitative Differentiation of 2-Fluoro-6-(4-chlorophenylthio)benzonitrile (CAS 175204-12-3) Against Closest Analogs


Melting Point Reduction Relative to Unsubstituted and 4-Methyl Analogs

The 4-chloro substitution in 2-fluoro-6-(4-chlorophenylthio)benzonitrile (CAS 175204-12-3) reduces the melting point by 36–38 °C compared to the unsubstituted phenyl analog (CAS 348168-76-3) and by 24–26 °C compared to the 4-methyl analog (CAS 175204-11-2) [1]. This substantial depression in melting point, attributed to the electron-withdrawing and steric effects of the 4-chloro group, facilitates easier handling, dissolution, and purification under milder thermal conditions.

Physicochemical Characterization Formulation Development Purification Optimization

Increased Lipophilicity (logP) vs. 4-Methyl Analog

The target compound exhibits a calculated logP of 4.50 [1], which is 0.34 log units higher than that of the 4-methyl analog (logP 4.16) [2]. This difference reflects the greater hydrophobic contribution of the chlorine atom compared to a methyl group, translating to enhanced membrane permeability and altered partitioning behavior in biological and environmental systems.

Drug Design ADME Prediction Lipophilicity Optimization

Molecular Weight and Heavy Atom Count Increase Relative to Des-chloro Analog

The presence of the 4-chloro substituent increases the molecular weight of the target compound to 263.72 g/mol compared to 229.27 g/mol for the unsubstituted phenyl analog (CAS 348168-76-3) , a difference of 34.45 g/mol. This increase corresponds to the addition of a chlorine atom and contributes to a higher heavy atom count (18 vs. 16 for C, N, O, F, S), which influences calculated ligand efficiency metrics in early-stage drug discovery.

Fragment-Based Drug Discovery Ligand Efficiency Metrics Physicochemical Property Filtering

Validated Research and Industrial Application Scenarios for 2-Fluoro-6-(4-chlorophenylthio)benzonitrile (CAS 175204-12-3)


Medicinal Chemistry: Late-Stage Functionalization and SAR Exploration of Halogenated Aryl Thioethers

The compound's distinct 2-fluoro-6-(4-chlorophenylthio) substitution pattern, coupled with its lower melting point and higher logP relative to close analogs [1], makes it a strategically valuable building block for exploring structure-activity relationships (SAR) in drug discovery programs targeting hydrophobic binding sites. The 4-chloro group provides a synthetic handle for further diversification via cross-coupling reactions, while the electron-withdrawing fluorine and nitrile groups modulate the electronic properties of the aromatic core, enabling fine-tuning of target engagement.

Material Science: Synthesis of Advanced Functional Materials with Tailored Hydrophobicity

The high calculated logP of 4.50 [1] and the presence of both fluorine and chlorine substituents make this compound an attractive monomer or dopant for designing polymeric or small-molecule materials requiring specific hydrophobic or oleophobic properties. Its relatively low melting point (68 °C) further facilitates melt-processing or solution-based fabrication techniques, offering a practical advantage over higher-melting analogs during material synthesis and device fabrication.

Proteomics and Chemical Biology: Use as a Hydrophobic Probe or Reagent

Commercial availability at 97% purity [1] and its well-defined physicochemical profile (including a TPSA of 49.09 Ų) position this compound as a reliable reagent for proteomics applications, such as studying protein-ligand interactions or modifying protein surfaces. Its increased lipophilicity compared to the 4-methyl analog [2] may enhance binding to hydrophobic pockets or membrane-associated proteins, making it a useful tool in chemical biology investigations where subtle differences in hydrophobicity influence protein recognition.

Analytical Chemistry: Development of Chromatographic Methods for Halogenated Aromatics

The compound's unique combination of a high logP (4.50) and a moderate TPSA (49.09 Ų) [1], along with its distinctive melting point of 68 °C , provides a valuable reference standard for developing and validating reversed-phase HPLC or GC methods aimed at separating closely related halogenated aromatic thioethers. Its availability in high purity (97%) [2] ensures reliable calibration and method reproducibility in analytical laboratories.

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